2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-4-yl)acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-4-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is of particular interest due to its unique structure, which combines an indole moiety with a pyridine ring, potentially offering a wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-4-yl)acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling with Pyridine: The final step involves coupling the acetylated indole derivative with a pyridine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-4-yl)acetamide is unique due to its combination of an indole moiety with a pyridine ring, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C17H16N4O2 |
---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-pyridin-4-ylacetamide |
InChI |
InChI=1S/C17H16N4O2/c1-12(22)19-15-3-2-4-16-14(15)7-10-21(16)11-17(23)20-13-5-8-18-9-6-13/h2-10H,11H2,1H3,(H,19,22)(H,18,20,23) |
InChI Key |
HLTWWERQVNHOJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
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